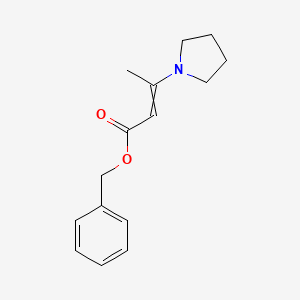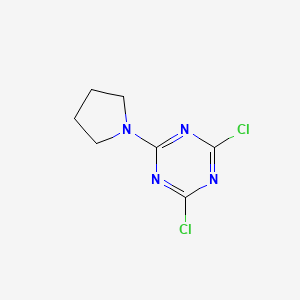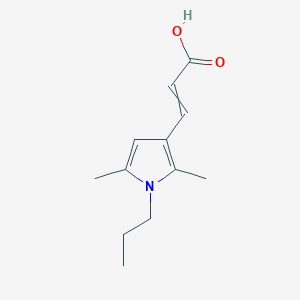
Trisodium 1,3,5-triazinane-2,4,6-trithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trisodium 1,3,5-triazinane-2,4,6-trithione can be synthesized through various chemical reactions. One common method involves the reaction of suitable raw materials in the presence of dimethyl sulfoxide (DMSO), sodium chloride (NaCl), and sulfuryl chloride (SO₂Cl₂) . Another method involves the use of 1,3,5-tris(4-iodophenyl)-1,3,5-triazinane-2,4,6-trithione as a starting material, which is reacted with 9,9-dibutyl-2-ethynyl-9H-fluorene, copper(I) iodide (CuI), and palladium(II) chloride (PdCl₂) in a mixture of N,N-dimethylformamide (DMF) and triethylamine (Et₃N) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Trisodium 1,3,5-triazinane-2,4,6-trithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include various sulfur-containing compounds, such as thiols, disulfides, and sulfonates. These products have diverse applications in different fields, including chemistry and industry.
Aplicaciones Científicas De Investigación
Trisodium 1,3,5-triazinane-2,4,6-trithione has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification.
Mecanismo De Acción
The mechanism of action of trisodium 1,3,5-triazinane-2,4,6-trithione involves its ability to bind with heavy metal ions through its sulfur atoms. The compound forms stable complexes with heavy metals, which can then be removed from the environment. The molecular targets and pathways involved in this process include the coordination of sulfur atoms with metal ions, leading to the formation of insoluble metal-sulfur complexes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to trisodium 1,3,5-triazinane-2,4,6-trithione include:
- 1,3,5-triazine-2,4,6-trithiol, sodium salt (1:3)
- 1,3,5-triazine-2,4,6-triol, sodium salt (1:3)
- 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
Uniqueness
This compound is unique due to its high efficiency in binding with heavy metal ions and its stability in acidic environments. Unlike some other heavy metal chelating agents, it does not have a strong odor or toxicity, making it a safer and more effective option for environmental applications .
Propiedades
Número CAS |
51887-10-6 |
|---|---|
Fórmula molecular |
C3H3N3Na3S3+3 |
Peso molecular |
246.2 g/mol |
Nombre IUPAC |
trisodium;1,3,5-triazinane-2,4,6-trithione |
InChI |
InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |
Clave InChI |
NYVOYAFUSJONHU-UHFFFAOYSA-N |
SMILES canónico |
C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)

![3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B11725487.png)

![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
